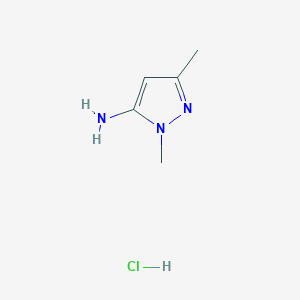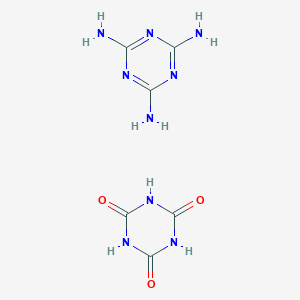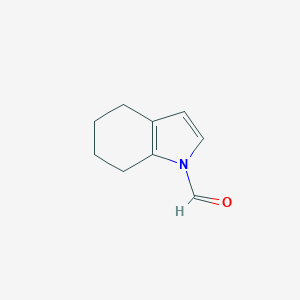
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone, also known as AD198, is a chemical compound that has been synthesized for its potential use in cancer treatment. This compound is a derivative of the well-known chemotherapy drug, doxorubicin, and has been developed to improve its efficacy and reduce its toxicity.
Mecanismo De Acción
The mechanism of action of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is similar to that of doxorubicin. This compound works by inhibiting the replication of cancer cells and inducing cell death. However, the addition of the sugar moiety in 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone allows for better tumor penetration and uptake, leading to increased efficacy.
Efectos Bioquímicos Y Fisiológicos
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been shown to have a number of biochemical and physiological effects on cancer cells. These include the inhibition of DNA synthesis, the induction of oxidative stress, and the activation of cell death pathways. In addition, 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been shown to have less toxicity than doxorubicin, leading to fewer side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is its potential as a more effective and less toxic cancer treatment compared to traditional chemotherapy drugs. In addition, its ability to target resistant cancer cells makes it a promising option for patients who have not responded to other treatments. However, the synthesis of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is complex and requires specialized equipment and expertise, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. In addition, researchers are exploring the use of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone in combination with other cancer treatments to enhance its efficacy. Finally, studies are ongoing to better understand the mechanism of action of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone and identify potential biomarkers that could be used to predict patient response.
Conclusion:
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is a promising compound with potential as a more effective and less toxic cancer treatment. Its unique structure and mechanism of action make it a valuable addition to the arsenal of chemotherapy drugs available to cancer patients. Further research is needed to fully understand the potential of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone and identify the optimal conditions for its use in clinical settings.
Métodos De Síntesis
The synthesis of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone involves the modification of the doxorubicin molecule through the addition of a fluorine atom and a sugar moiety. This modification is achieved through a series of chemical reactions that require specialized equipment and expertise.
Aplicaciones Científicas De Investigación
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been the subject of extensive scientific research due to its potential as a cancer treatment. Studies have shown that this compound is effective against a variety of cancer types, including breast, lung, and colon cancer. In addition, 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been shown to be effective against cancer cells that are resistant to traditional chemotherapy drugs.
Propiedades
Número CAS |
103930-51-4 |
|---|---|
Nombre del producto |
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone |
Fórmula molecular |
C27H27FO12 |
Peso molecular |
562.5 g/mol |
Nombre IUPAC |
(7S,9S)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H27FO12/c1-9-20(31)25(36)19(28)26(39-9)40-13-7-27(37,14(30)8-29)6-11-16(13)24(35)18-17(22(11)33)21(32)10-4-3-5-12(38-2)15(10)23(18)34/h3-5,9,13,19-20,25-26,29,31,33,35-37H,6-8H2,1-2H3/t9-,13-,19+,20+,25-,26-,27-/m0/s1 |
Clave InChI |
KXGVIPZFMKMPFU-OATXVPTESA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
Otros números CAS |
103930-51-4 |
Sinónimos |
5,12-Naphthacenedione, 10-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)








![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
